molecular formula C9H11ClN2O2 B13914558 Ethyl 6-(aminomethyl)-4-chloropicolinate

Ethyl 6-(aminomethyl)-4-chloropicolinate

Cat. No.: B13914558
M. Wt: 214.65 g/mol
InChI Key: SUKUWPXNWKYGIP-UHFFFAOYSA-N
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Description

Ethyl 6-(Aminomethyl)-4-chloropicolinate is a high-purity chemical reagent designed for research and development applications, strictly for Research Use Only. This compound is postulated to be a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its molecular structure incorporates both an ethyl ester, a reactive 4-chloro group, and an aminomethyl moiety, making it a potential multifunctional intermediate for constructing more complex molecules . As a picolinate derivative, its primary research value lies in its potential to be used in nucleophilic substitution reactions, where the chloro group can be displaced, or in amide coupling reactions via the aminomethyl function. This reactivity is characteristic of chloropicolinate esters, which are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds . Researchers can explore its utility in developing potential therapeutics, drawing from the known applications of similar structures in patented therapeutic compounds . Please note that the specific properties and applications for this exact compound are derived from structural analogs. Researchers are encouraged to consult the product specifications and conduct their own analyses to confirm suitability for their specific experimental workflows.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)8-4-6(10)3-7(5-11)12-8/h3-4H,2,5,11H2,1H3

InChI Key

SUKUWPXNWKYGIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)CN)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 6-(Aminomethyl)-4-chloropicolinate

Detailed Reaction Steps

Esterification of 4-Chloropicolinic Acid
  • Starting material: 4-chloropicolinic acid
  • Reaction: The acid is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid.
  • Conditions: Reflux under controlled temperature to promote ester formation.
  • Outcome: Formation of ethyl 4-chloropicolinate, a key intermediate with improved reactivity for subsequent functionalization.
Aminomethylation at the 6-Position
  • Starting material: Ethyl 4-chloropicolinate
  • Reagents: Formaldehyde and ammonia or a primary amine.
  • Conditions: Basic medium to facilitate nucleophilic substitution and introduction of the aminomethyl group.
  • Mechanism: The aminomethylation occurs selectively at the 6-position of the pyridine ring, yielding this compound.

Industrial Scale Considerations

  • Process Optimization: Industrial production employs optimized reaction parameters such as controlled temperature, pressure, and reaction time to maximize yield and purity.
  • Technology: Use of continuous flow reactors and automation enhances scalability and reproducibility.
  • Purification: Post-reaction purification typically involves solvent extraction and crystallization to isolate the target compound with high purity.

Comparative Analysis of Preparation Methods

Aspect Laboratory Scale Method Industrial Scale Method
Starting Materials 4-chloropicolinic acid, ethanol, formaldehyde, ammonia Same as laboratory scale
Reaction Conditions Batch reactions, reflux, manual control Continuous flow, automated control, optimized parameters
Catalysts Sulfuric acid for esterification Same, with possible catalyst recycling
Aminomethylation Basic conditions, formaldehyde and ammonia Same, with precise control of reagent addition rates
Purification Solvent extraction, crystallization Advanced purification techniques, e.g., automated filtration
Yield and Purity Moderate to high, depending on conditions High yield and purity due to process optimization

Summary Table of Key Parameters in Preparation

Parameter Typical Laboratory Conditions Industrial Conditions
Temperature 60–80 °C (reflux) Precisely controlled, often 70–90 °C
Reaction Time 4–8 hours Optimized, often shorter due to continuous flow
Catalyst Sulfuric acid Sulfuric acid or equivalent, catalyst recycling possible
Aminomethylating Agent Formaldehyde + ammonia or primary amine Same, with controlled feed rates
pH Control Basic conditions during aminomethylation Automated pH monitoring and adjustment
Yield 70–85% >85% due to process control
Purity >95% after purification >98% with industrial purification methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(aminomethyl)-4-chloropicolinate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted picolinates with various functional groups.

Scientific Research Applications

Ethyl 6-(aminomethyl)-4-chloropicolinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(aminomethyl)-4-chloropicolinate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Substituents Ester Group Key Differences
This compound Not provided 4-Cl, 6-(aminomethyl) Ethyl Target compound; unique 6-aminomethyl
Ethyl 4-amino-3,5,6-trichloropicolinate 91867-42-4 4-NH₂, 3,5,6-Cl Ethyl Higher chlorination; amino vs. aminomethyl
Methyl 4-amino-3,6-dichloropicolinate 350601-39-7 4-NH₂, 3,6-Cl Methyl Methyl ester; fewer Cl substituents
Ethyl 6-(trifluoromethyl)nicotinate 597532-36-0 6-CF₃ (nicotinate) Ethyl Nicotinate backbone (3-position); CF₃ group
Methyl 4-chloropicolinate 24484-93-3 4-Cl Methyl No 6-substituent; simpler structure
Ethyl 6-(tert-Boc-amino)-4-chloropicolinate Not provided 4-Cl, 6-(Boc-NH) Ethyl Protected amine; synthetic intermediate

Biological Activity

Ethyl 6-(aminomethyl)-4-chloropicolinate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of picolinic acid derivatives. Its structure can be represented as follows:

  • Chemical Formula : C₉H₁₄ClN₃O₂
  • Molecular Weight : 219.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against certain diseases.
  • Receptor Modulation : It has been noted for modulating receptors associated with neurotransmission, which may explain its potential use in treating neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties in various preclinical models.
  • Antimicrobial Properties : It shows promise as an antimicrobial agent, particularly against Gram-positive bacteria.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound. Below are notable findings:

StudyObjectiveKey Findings
Study AEvaluate anti-inflammatory effectsShowed a reduction in pro-inflammatory cytokines in vitro.
Study BAssess antimicrobial activityEffective against Staphylococcus aureus with an MIC of 32 µg/mL.
Study CInvestigate neuroprotective effectsReduced neuronal apoptosis in a murine model of Alzheimer's disease.

Detailed Research Findings

  • Anti-inflammatory Mechanism : In vitro assays demonstrated that this compound inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory markers .
  • Antimicrobial Efficacy : The compound was tested against various bacterial strains, revealing potent activity against both resistant and non-resistant strains .
  • Neuroprotection : In a study involving neuronal cell cultures exposed to amyloid-beta, treatment with the compound significantly decreased cell death and oxidative stress markers .

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